Cas no 79865-89-7 (4-(Ethylamino)benzaldehyde)

4-(Ethylamino)benzaldehyde structure
4-(Ethylamino)benzaldehyde structure
Product Name:4-(Ethylamino)benzaldehyde
CAS-Nr.:79865-89-7
MF:C9H11NO
MW:149.189742326736
MDL:MFCD18447689
CID:556527
PubChem ID:12714578
Update Time:2024-10-27

4-(Ethylamino)benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Ethylamino)benzaldehyde
    • p-(Ethylamino)benzaldehyde
    • Benzaldehyde,4-(ethylamino)-
    • Benzaldehyde, 4-(ethylamino)- (9CI)
    • 2473AC
    • FCH832279
    • AX8237831
    • ST24043091
    • MFCD18447689
    • CS-0151976
    • SCHEMBL5542224
    • DS-16074
    • AKOS006229694
    • 10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • AMY29082
    • 79865-89-7
    • doi:10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • DTXSID20507763
    • A864796
    • 4-Ethylamino-benzaldehyde
    • 4-(Ethylamino)benzaldehyde (ACI)
    • MDL: MFCD18447689
    • Inchi: 1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3
    • InChI-Schlüssel: QBGRAELMPIMNON-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC(NCC)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 149.084063974g/mol
  • Monoisotopenmasse: 149.084063974g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 117
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.1
  • XLogP3: 1.7

4-(Ethylamino)benzaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
231975-250mg
4-(Ethylamino)benzaldehyde
79865-89-7 95%
250mg
£61.00 2021-06-29
Fluorochem
231975-1g
4-(Ethylamino)benzaldehyde
79865-89-7 95%
1g
£149.00 2021-06-29
Fluorochem
231975-5g
4-(Ethylamino)benzaldehyde
79865-89-7 95%
5g
£602.00 2021-06-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195101-50mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
50mg
¥179.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195101-250mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
250mg
¥535.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC170-50mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
50mg
198.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC170-1g
4-(Ethylamino)benzaldehyde
79865-89-7 98%
1g
2041.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC170-250mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
250mg
752CNY 2021-05-08
eNovation Chemicals LLC
D633317-5g
4-(ethylamino)benzaldehyde
79865-89-7 97%
5g
$950 2023-09-01
abcr
AB440162-250 mg
4-(Ethylamino)benzaldehyde; .
79865-89-7
250MG
€178.70 2023-07-18

4-(Ethylamino)benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) ,  Magnesium ,  Nickel ,  Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ;  7 h, 160 °C
Referenz
Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategy
Li, Weizuo; et al, Molecular Catalysis, 2022, 529,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  3 d, 95 °C
1.2 Solvents: Water
Referenz
Design, synthesis, and evaluation of resveratrol derivatives as Ass1-42 aggregation inhibitors, antioxidants, and neuroprotective agents
Lu, Chuanjun; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7683-7687

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ;  13 h, 2 MPa, 170 °C
Referenz
A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymers
Wang, Jing; et al, Journal of Catalysis, 2019, 376, 106-118

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ;  48 h, rt → 90 °C
Referenz
The Role of N-Substituents in Radiationless Deactivation of Aminated Derivatives of a Locked GFP Chromophore
Baleeva, Nadezhda S.; et al, European Journal of Organic Chemistry, 2017, 2017(35), 5219-5224

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Water ;  15 h, 130 °C
Referenz
A BODIPY fluorescence probe modulated by selenoxide spirocyclization reaction for peroxynitrite detection and imaging in living cells
Wang, Bingshuai; et al, Dyes and Pigments, 2013, 96(2), 383-390

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Replacement of the alkylamino group in p-substituted benzaldehydes
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(2),

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Referenz
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

4-(Ethylamino)benzaldehyde Raw materials

4-(Ethylamino)benzaldehyde Preparation Products

4-(Ethylamino)benzaldehyde Lieferanten

Amadis Chemical Company Limited
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(CAS:79865-89-7)4-(Ethylamino)benzaldehyde
Bestellnummer:A864796
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Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:48
Preis ($):189.0/768.0
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Amadis Chemical Company Limited
(CAS:79865-89-7)4-(Ethylamino)benzaldehyde
A864796
Reinheit:99%/99%
Menge:1g/5g
Preis ($):189.0/768.0
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